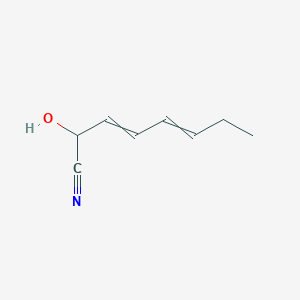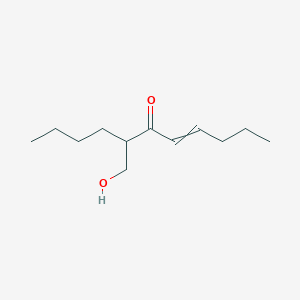
2-Hydroxyocta-3,5-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyocta-3,5-dienenitrile is an organic compound characterized by the presence of both hydroxyl and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyocta-3,5-dienenitrile typically involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process is a two-step reaction where the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. Common reagents include hydrogen cyanide and various catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxyocta-3,5-dienenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
2-Hydroxyocta-3,5-dienenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxyocta-3,5-dienenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
- 2-Hydroxyhepta-3,5-dienenitrile
- 2-Hydroxyhex-3,5-dienenitrile
- 2-Hydroxydec-3,5-dienenitrile
Comparison: 2-Hydroxyocta-3,5-dienenitrile is unique due to its specific chain length and the position of the hydroxyl and nitrile groups. This structural uniqueness can result in different reactivity and applications compared to its similar compounds .
Propriétés
Numéro CAS |
920491-63-0 |
|---|---|
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
2-hydroxyocta-3,5-dienenitrile |
InChI |
InChI=1S/C8H11NO/c1-2-3-4-5-6-8(10)7-9/h3-6,8,10H,2H2,1H3 |
Clé InChI |
JVFJINUBMGGQPA-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)


![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![N'-[3-hydroxy-4-oxo-2-(6-oxo-1H-pyridin-3-yl)chromen-6-yl]ethanimidamide](/img/structure/B12625652.png)
![2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole](/img/structure/B12625660.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
